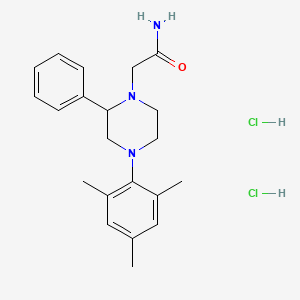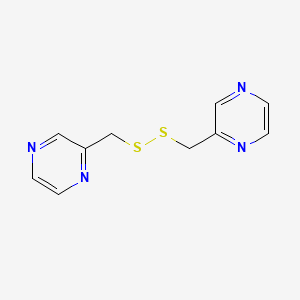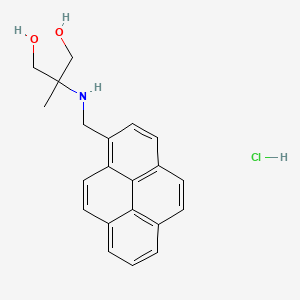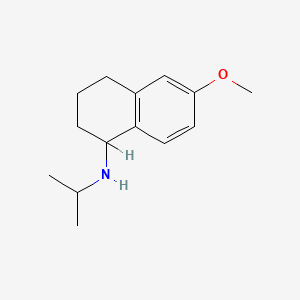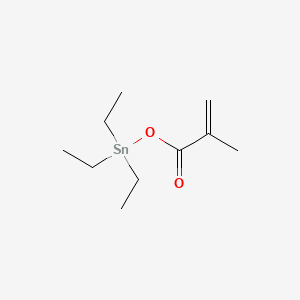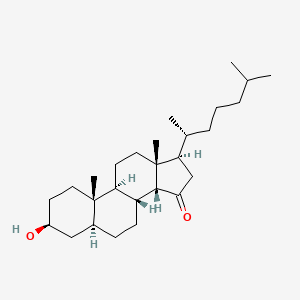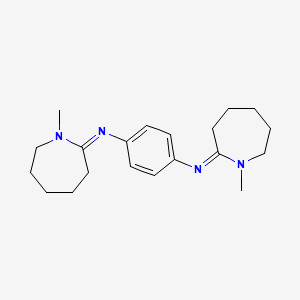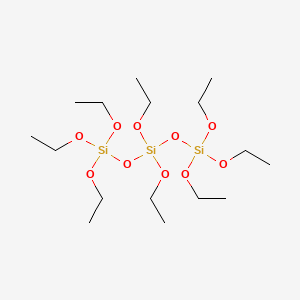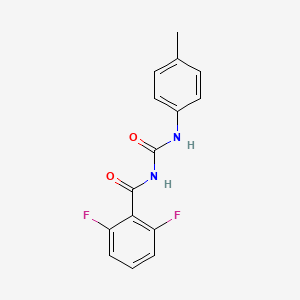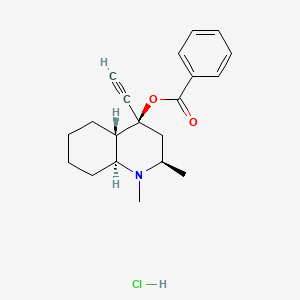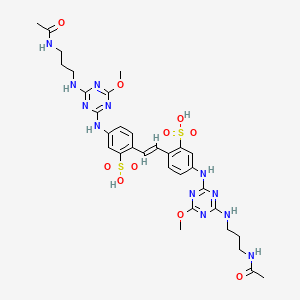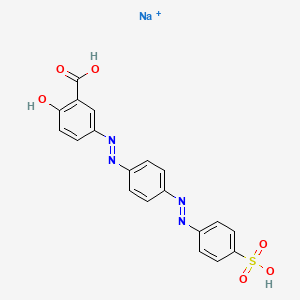
Chrome Orange
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chrome Orange can be synthesized through several methods:
Reaction of Lead(II) Salt with Chromate: This involves treating a lead(II) salt with an alkaline solution of a chromate.
Treatment of Chrome Yellow: Chrome Yellow (PbCrO₄) can be treated with a strongly basic solution to produce this compound.
Gas-Liquid Precipitation Process: This method allows for the synthesis of Pb₂CrO₅, a component of this compound.
Microwave-Assisted Ionic Liquid Method: This technique involves heating lead acetate and potassium dichromate with microwave radiation in a basic solution.
Chemical Reactions Analysis
Chrome Orange undergoes various chemical reactions:
Oxidation and Reduction: It can be reduced to chromium(III) compounds or oxidized to chromium(VI) compounds.
Substitution Reactions: This compound can react with acids and alkalis, leading to the formation of different chromium compounds.
Common Reagents and Conditions: Reactions typically involve chromates, dichromates, and lead salts under acidic or basic conditions.
Major Products: The reactions can produce a range of chromium oxides and lead compounds.
Scientific Research Applications
Chrome Orange has been used in various scientific research applications:
Chemistry: It serves as a pigment in paints and coatings due to its vibrant color and hiding power.
Biology and Medicine: While not commonly used in modern medicine, historical applications included its use in certain diagnostic tests.
Industry: This compound has been used in the production of ceramics, glass, and plastics.
Mechanism of Action
The mechanism of action of Chrome Orange primarily involves its interaction with light and other chemicals:
Comparison with Similar Compounds
Chrome Orange can be compared with other chromium-based pigments:
Chrome Yellow (PbCrO₄): Similar in composition but produces a yellow color.
Chrome Red (Pb₂CrO₅): Another lead chromate compound with a red hue.
Potassium Dichromate (K₂Cr₂O₇): A bright orange compound used in various industrial applications.
This compound stands out due to its unique color range and historical significance as one of the first pure orange pigments.
Properties
CAS No. |
85188-12-1 |
|---|---|
Molecular Formula |
C19H14N4NaO6S+ |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
sodium;2-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H14N4O6S.Na/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+1 |
InChI Key |
NWKIWBVNPNPSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


